molecular formula C11H9NO3S B12623935 3-Methoxy-2-(3-nitrophenyl)thiophene CAS No. 919792-40-8

3-Methoxy-2-(3-nitrophenyl)thiophene

Cat. No.: B12623935
CAS No.: 919792-40-8
M. Wt: 235.26 g/mol
InChI Key: BFPJSDJWPFTXJC-UHFFFAOYSA-N
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Description

3-Methoxy-2-(3-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a methoxy group and a nitrophenyl group in this compound makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(3-nitrophenyl)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Nitration of the Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of 3-Methoxy-2-(3-aminophenyl)thiophene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methoxy-2-(3-nitrophenyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(3-nitrophenyl)thiophene depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-donating and electron-withdrawing groups.

Comparison with Similar Compounds

    2-Methoxy-3-(4-nitrophenyl)thiophene: Similar structure but with different substitution pattern on the phenyl ring.

    3-Methoxy-2-(4-nitrophenyl)thiophene: Similar structure but with the nitro group in a different position.

    3-Methoxy-2-(3-aminophenyl)thiophene: Reduction product of the nitro compound.

Uniqueness: 3-Methoxy-2-(3-nitrophenyl)thiophene is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

3-Methoxy-2-(3-nitrophenyl)thiophene is an organic compound notable for its unique structure, which includes a thiophene ring substituted with a methoxy group and a nitro group on the phenyl moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₂O₂S
  • Structural Features :
    • Thiophene ring
    • Methoxy group (-OCH₃)
    • Nitro group (-NO₂) on the phenyl ring

The specific arrangement of these substituents plays a crucial role in determining the compound's reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various microorganisms, demonstrating varying degrees of effectiveness.

Case Study: Inhibitory Concentration

In studies assessing the minimum inhibitory concentration (MIC) required to inhibit the growth of bacteria such as E. coli and M. luteus, compounds with similar thiophene structures have shown promising results:

CompoundMIC (µg/mL)Organism Tested
This compoundTBDE. coli
2-Chloro-3,5-dinitrothiophene5E. coli
2-Nitrothiophene50M. luteus

The exact MIC for this compound is still under investigation, but its structural similarities to other active compounds suggest it may possess comparable efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action may involve the modulation of cellular pathways through interactions with specific enzymes or receptors.

Cytotoxicity Studies

In vitro cytotoxicity tests have been performed on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The following table summarizes findings from these studies:

Cell LineIC₅₀ (µM)Reference Compound
MCF-7TBDDoxorubicin
HepG2TBDDoxorubicin
HCT-116TBDDoxorubicin

Preliminary results indicate that this compound may exhibit cytotoxic effects similar to established chemotherapeutic agents, although further research is required to confirm these findings.

The biological activity of this compound may be attributed to several mechanisms:

  • Nucleophilic Attack : Compounds like this compound can undergo nucleophilic attack by intracellular thiols, leading to biological effects.
  • Formation of Meisenheimer Complexes : This reaction pathway is believed to contribute to its antimicrobial properties.
  • Cell Cycle Modulation : Studies suggest that treated cancer cells exhibit alterations in cell cycle progression, indicating potential apoptotic pathways being activated.

Properties

CAS No.

919792-40-8

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

3-methoxy-2-(3-nitrophenyl)thiophene

InChI

InChI=1S/C11H9NO3S/c1-15-10-5-6-16-11(10)8-3-2-4-9(7-8)12(13)14/h2-7H,1H3

InChI Key

BFPJSDJWPFTXJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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